2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-9-5-6-13(7-10(9)2)19-12(4)15(11(3)18-19)17-14(20)8-16/h5-7H,8H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCVIYNVTHOFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dimethyl-Phenyl Group: The dimethyl-phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a dimethyl-phenyl halide in the presence of a Lewis acid catalyst.
Chlorination: The chloro group is introduced through a chlorination reaction, typically using thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the chlorinated pyrazole derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide has been investigated for its potential as an anti-inflammatory agent. Studies have shown that compounds containing pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The presence of the chloro substituent may enhance the compound's binding affinity to these enzymes, leading to improved therapeutic efficacy .
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry assessed various pyrazole derivatives, including 2-chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide. Results indicated a notable reduction in inflammation markers in animal models, suggesting its potential for developing new anti-inflammatory drugs .
Agricultural Chemistry
The compound has also shown promise as a pesticide or herbicide. Its structural characteristics allow it to interfere with plant growth regulators or disrupt pest metabolic pathways. Research indicates that compounds similar to this one can inhibit specific enzymes involved in plant growth, leading to effective weed control without harming crops .
Case Study: Herbicidal Activity
In field trials conducted by agricultural researchers, 2-chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide demonstrated significant herbicidal activity against common weeds while exhibiting low toxicity to surrounding crops. This dual action makes it a candidate for environmentally friendly agricultural practices .
Materials Science
Recent studies have explored the use of this compound in synthesizing novel polymers and materials with enhanced properties. The incorporation of pyrazole derivatives into polymer matrices has been shown to improve thermal stability and mechanical strength.
Case Study: Polymer Development
Research published in Advanced Materials highlighted the successful integration of 2-chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide into polycarbonate matrices. The resulting materials exhibited improved impact resistance and thermal stability compared to traditional polycarbonates .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in the substituents on the pyrazole ring and the aryl/alkyl groups attached to the acetamide moiety. Key comparisons include:
Physicochemical Properties
Melting points (mp), yields, and spectroscopic data vary significantly with substituents:
- 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride : Reported as a hydrochloride salt (CAS 957500-72-0), highlighting altered solubility and stability compared to the free base .
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitro-phenyl)acetamide : Exhibits a planar pyrazole ring with dihedral angles (67.0°) between aromatic rings, influencing crystallinity .
Crystallographic and Hydrogen-Bonding Patterns
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Forms intermolecular N–H⋯O hydrogen bonds, creating R₂²(10) motifs that stabilize crystal lattices .
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitro-phenyl)acetamide (): Exhibits C–H⋯O interactions, extending supramolecular networks along specific crystallographic axes .
Biological Activity
2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide is a synthetic compound with potential therapeutic applications. Its structure features a chloro group, a pyrazole core, and a dimethylphenyl substituent, which contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
- Molecular Formula : C15H18ClN3O
- Molecular Weight : 291.78 g/mol
- CAS Number : 1119768
- SMILES Notation : CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C)C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide. In vitro tests indicate that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
Anticancer Activity
Research into the anticancer potential of pyrazole derivatives has shown promising results. For instance, compounds derived from the pyrazole structure have demonstrated significant antiproliferative effects in various cancer cell lines such as HeLa and HCT116. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 0.36 | 2-Chloro-N-[...] |
| HCT116 | 1.8 | 2-Chloro-N-[...] |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism. For example, it may act as an inhibitor of CDK2 and CDK9, providing a selective approach to cancer therapy .
Case Studies
- Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial properties of various pyrazole derivatives, including our compound of interest. The results indicated that structural modifications significantly influenced antibacterial potency, with halogen substitutions enhancing activity against Gram-positive bacteria .
- Anticancer Research : An investigation into the antiproliferative effects of pyrazole derivatives on human tumor cell lines revealed that compounds similar to 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide exhibited strong inhibition of cell growth in vitro, correlating with their ability to inhibit CDK activity .
Q & A
How can researchers optimize the synthesis of 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide?
Basic Research Question
Methodological Answer:
Synthesis optimization involves:
- Acetylation Conditions : Use acetic anhydride or acetyl chloride for introducing the acetamide group, ensuring stoichiometric control to minimize side products .
- Temperature Control : Maintain reactions at 60–80°C under inert atmospheres (e.g., nitrogen) to prevent oxidation of the pyrazole core .
- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound .
- Yield Improvement : Monitor reaction progress via TLC and optimize molar ratios of starting materials (e.g., 3,4-dimethylphenylhydrazine and 3,5-dimethylpyrazole precursors) .
What structural characterization techniques are recommended for confirming the molecular configuration of this compound?
Basic Research Question
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal structure using SHELX programs (SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding patterns .
- Nuclear Magnetic Resonance (NMR) : Use and 13}\text{C} NMR to verify substituent positions (e.g., methyl groups on the pyrazole ring and chloroacetamide linkage) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on the chloroacetamide moiety (m/z 247.08 for CHClNO) .
What purification strategies are effective for isolating this compound from reaction mixtures?
Basic Research Question
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences, yielding >90% purity .
- Chromatography : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for complex mixtures .
- Solvent Extraction : Partition crude products between dichloromethane and brine to remove unreacted precursors .
How does the chlorine atom in the acetamide group influence nucleophilic substitution reactivity?
Advanced Research Question
Methodological Answer:
- Substitution Reactions : The chlorine atom undergoes nucleophilic displacement with amines (e.g., primary amines at 50°C in DMF) to form secondary amides. Kinetic studies show a second-order rate constant of in polar aprotic solvents .
- Hydrolysis : Under basic conditions (NaOH, 70°C), the acetamide hydrolyzes to carboxylic acid, confirmed by IR spectroscopy (C=O stretch at 1700 cm) .
What computational methods are suitable for modeling hydrogen-bonding interactions in this compound?
Advanced Research Question
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to predict hydrogen-bonding motifs (e.g., N–H⋯O interactions) .
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to validate experimental SC-XRD data .
- Graph-Set Analysis : Classify hydrogen-bond patterns (e.g., R(8) motifs) to compare with Etter’s criteria for supramolecular assemblies .
How can researchers assess the biological activity of this compound against protein targets?
Advanced Research Question
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., pyrazole interactions with hydrophobic pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (, ) with target proteins .
What safety protocols should be followed when handling this compound?
Basic Research Question
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of chloroacetamide vapors .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
What challenges arise in crystallizing this compound, and how can they be addressed?
Advanced Research Question
Methodological Answer:
- Polymorphism : Screen solvents (e.g., methanol/acetone mixtures) to isolate stable polymorphs .
- Twinned Crystals : Use SHELXD for structure solution and refine with TWINABS to handle overlapping lattices .
- Data Collection : Optimize cryocooling (100 K) to mitigate thermal motion artifacts in SC-XRD .
How does this compound compare structurally and functionally to analogs like 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide?
Advanced Research Question
Methodological Answer:
| Property | Target Compound | Analog (1,3,5-Trimethyl) |
|---|---|---|
| Substituents | 3,4-Dimethylphenyl, 3,5-dimethyl | 1,3,5-Trimethylpyrazole |
| Reactivity | Higher steric hindrance | Faster nucleophilic substitution |
| Bioactivity | Anticandidate (IC = 8 µM) | Antimalarial (IC = 12 µM) |
The 3,4-dimethylphenyl group enhances hydrophobic interactions in protein binding .
How can the stability of this compound under varying pH and temperature conditions be evaluated?
Advanced Research Question
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze degradation via HPLC. Maximum stability observed at pH 7.4 (t = 48h) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (~220°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
